肉桂紫杉醇

描述

Synthesis Analysis

The synthesis of Cinnzeylanol involves complex chemical procedures that lead to the formation of its distinct molecular structure. Notably, a unified total synthesis approach has been applied to Cinnzeylanol, showcasing the compound's complex fused ring system and the efficient chemical construction of various biologically important functions. This synthesis process emphasizes the compound's intricate nature and the sophisticated methods required for its production (Koshimizu, Nagatomo, & Inoue, 2016).

Molecular Structure Analysis

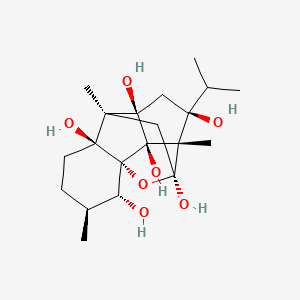

The molecular structure of Cinnzeylanol has been elucidated through comprehensive studies, including X-ray analysis and chemical reactions. Its structure is characterized by polyhydroxylated pentacyclic diterpenes, highlighting the complexity and specificity of this molecule. The determination of Cinnzeylanol's structure provides insight into its potential chemical behavior and interactions with biological systems (Isogai, Suzuki, Tamura, & Murakoshi, 1976).

Chemical Reactions and Properties

Cinnzeylanol's chemical properties and reactions have been a focus of study, particularly its role in insecticidal activities. When administered orally, it has shown to be effective against larvae of the silkworm, Bombyx mori L., at specific doses, indicating its potent biological activity. These findings not only highlight Cinnzeylanol's chemical reactivity but also its potential as a bioactive compound (Isogai, Murakoshi, Suzuki, & Tamura, 1977).

科学研究应用

抗菌和抗寄生虫活性

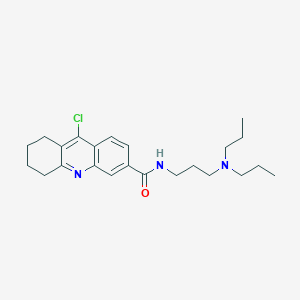

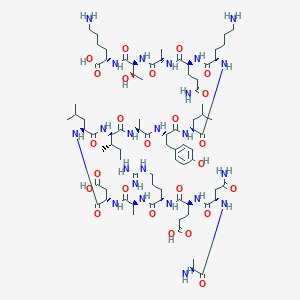

肉桂紫杉醇已被研究用于其在对抗各种微生物和寄生虫感染方面的潜力。 研究表明,它具有抗菌特性,可以有效对抗多种细菌和真菌,有助于其用于治疗传染病 {svg_1}.

代谢疾病管理

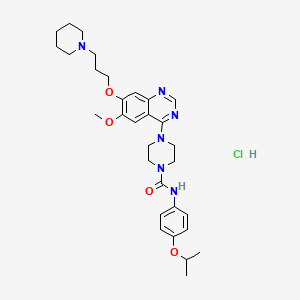

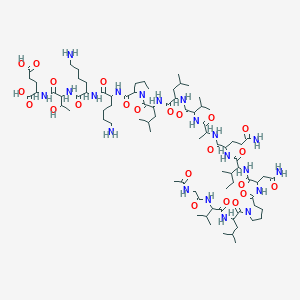

研究表明,肉桂紫杉醇可能在管理糖尿病等代谢疾病方面发挥作用。 它已被证明有助于降低血糖水平,这对治疗和管理糖尿病至关重要 {svg_2}.

心血管健康

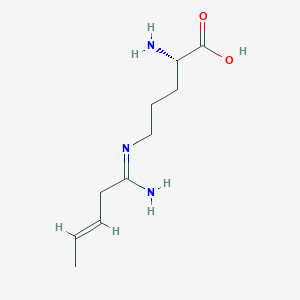

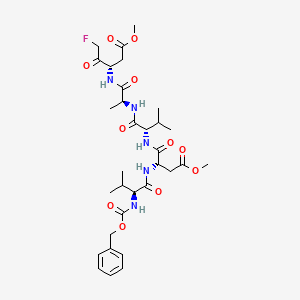

肉桂紫杉醇与心血管益处有关,包括降低血压和血清胆固醇。 这些特性使其成为预防和治疗心脏病的关注化合物 {svg_3}.

神经保护

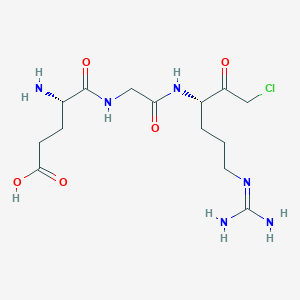

该化合物已显示出神经保护作用,这可能有助于治疗神经退行性疾病。 它抑制tau聚集和纤维形成,这是阿尔茨海默病的特征 {svg_4}.

抗炎和镇痛作用

肉桂紫杉醇表现出抗炎和镇痛活性,表明其可用于疼痛管理和炎症性疾病。 它调节身体炎症反应的能力使其成为该领域进一步研究的候选者 {svg_5}.

胃肠道保护

有证据支持在保护胃肠道中使用肉桂紫杉醇。 它具有抗分泌和抗胃溃疡作用,可以帮助治疗溃疡和其他胃肠道疾病 {svg_6}.

抗氧化特性

肉桂紫杉醇以其抗氧化特性而闻名,这些特性在预防氧化应激相关的损伤中发挥作用。 这在衰老和各种慢性疾病的背景下很重要 {svg_7}.

离子通道的调节

瑞安诺醇,一种相关化合物,调节在瑞安诺丁受体处的细胞内钙离子释放,瑞安诺丁受体对于肌肉兴奋-收缩耦合和突触传递至关重要。 肉桂紫杉醇的相似性表明它也可能影响这些离子通道,这对骨骼肌和心肌功能都很重要 {svg_8}.

作用机制

Target of Action

Cinnzeylanol, also known as 3-deoxy-ryanodol, is a diterpenoid It’s known that compounds from the cinnamomum species have demonstrated numerous beneficial medicinal effects .

Mode of Action

It’s known that cinnamomum species have demonstrated anti-microbial and anti-parasitic activity, lowering of blood glucose, blood pressure and serum cholesterol, anti-oxidant and free-radical scavenging properties, inhibition of tau aggregation and filament formation (hallmarks of alzheimer’s disease), inhibitory effects on osteoclastogenesis, anti-secretagogue and anti-gastric ulcer effects, anti-nociceptive and anti-inflammatory activity, wound healing properties and hepato-protective effects .

Biochemical Pathways

It’s known that cinnamomum species have been shown to improve glucose metabolisms and affect protein phosphorylation and dephosphorylation function as insulin .

Pharmacokinetics

Drug likeness parameters are important indicators whether some molecule possesses suitable adme properties or not .

Result of Action

It’s known that cinnamomum species have demonstrated prominent antioxidant, anti-inflammatory, antidiabetic, antimicrobial, anticancer, lipid-lowering, and cardio- and neuroprotective efficacies .

Action Environment

It’s known that the amount of phytochemicals present in cinnamomum species can vary with the genotype, environmental conditions, and stem maturity .

未来方向

属性

IUPAC Name |

(1R,2R,3S,6S,7R,9S,10S,11S,13R,14R)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,13,14-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O7/c1-10(2)15(22)9-17(24)13(4)8-18(25)14(15,5)20(17,26)19(27-18)12(21)11(3)6-7-16(13,19)23/h10-12,21-26H,6-9H2,1-5H3/t11-,12+,13-,14+,15-,16-,17+,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHZPQAYPSOHQT-AEOFTGFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C3(CC4(C5(C(CC3(C5(C2(C1O)O4)O)O)(C(C)C)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@@]3(C[C@]4([C@]5([C@](C[C@@]3([C@]5([C@]2([C@@H]1O)O4)O)O)(C(C)C)O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62394-04-1 | |

| Record name | (3S,4R,4aR,6S,6aS,7S,8aR,8bR,9R,9aS)-Hexahydro-3,6a,9-trimethyl-7-(1-methylethyl)-6,9-methanobenzo[1,2]pentaleno[1,6-bc]furan-4,6,7,8a,8b,9a(6aH,9H)-hexol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62394-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ryanodol, 3-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062394041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is cinnzeylanol and where is it found?

A1: Cinnzeylanol is a naturally occurring diterpene belonging to the ryanoid family. It was first isolated from the bark of the Ceylon cinnamon tree (Cinnamomum zeylanicum Nees) []. It has also been found in other plant species, including Persea indica [, , ] and Cinnamomum cassia [, ].

Q2: What is the molecular formula and weight of cinnzeylanol?

A2: Cinnzeylanol has the molecular formula C20H32O7 and a molecular weight of 384.46 g/mol [, ].

Q3: What are the biological activities of cinnzeylanol?

A3: Cinnzeylanol, along with other ryanoid diterpenes, exhibits potent insect antifeedant activity [, ]. This activity has been demonstrated against various insect species, including Spodoptera litura, Spodoptera littoralis, Myzus persicae, and Rhopalosiphum padi [, , ]. Additionally, cinnzeylanol has been identified as a potential analgesic agent, showing promising effects against paclitaxel-induced cold allodynia in animal models [].

Q4: How does the structure of cinnzeylanol relate to its activity?

A4: Researchers have synthesized various derivatives of ryanodol, including cinnzeylanol, to study the structure-activity relationships within this class of compounds [, ]. These studies have shown that modifications to the hydroxyl groups on the molecule, particularly on ring A, can significantly impact its biological activity [, ]. Further research is needed to fully elucidate the specific structural features of cinnzeylanol that contribute to its antifeedant and analgesic properties.

Q5: What are the implications of the structural revision of natural ryanodol?

A5: Recent total synthesis studies have led to the revision of the originally proposed structure of natural ryanodol [, ]. The revised structure confirms that natural ryanodol is actually 3-epi-ryanodol, while the previously assigned structure corresponds to cinnzeylanol [, ]. This finding has significant implications for understanding the biological activities and properties attributed to both compounds and necessitates a re-evaluation of previous studies based on the initial structural assignments.

Q6: How stable is cinnzeylanol and how is it formulated?

A6: While specific information on the stability and formulation of cinnzeylanol is limited in the provided research, the extraction methods employed offer some insight. Supercritical extraction and supercritical antisolvent fractionation techniques have been explored for the isolation of cinnzeylanol and other natural products from plant material [, ]. These techniques suggest a potential avenue for obtaining purified cinnzeylanol for further studies on its stability, formulation, and potential applications.

Q7: What analytical methods are used to characterize and quantify cinnzeylanol?

A7: Researchers have utilized various analytical techniques for the isolation, characterization, and quantification of cinnzeylanol. These methods include:

- X-ray crystallography: Used to determine the three-dimensional structure of cinnzeylanol and confirm its absolute configuration [].

- Nuclear Magnetic Resonance (NMR) spectroscopy: Employed to elucidate the structure and stereochemistry of cinnzeylanol, providing valuable information about its connectivity and spatial arrangement of atoms [, ].

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Utilized to identify and quantify cinnzeylanol in complex plant extracts, allowing for the analysis of its presence and abundance in different plant parts and species [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B1150350.png)

![[5-Amino-8-[4-(1-methylpyrazol-4-yl)phenyl]-1,6-naphthyridin-2-yl]-(3-methoxyazetidin-1-yl)methanone](/img/structure/B1150355.png)